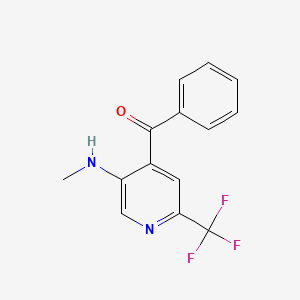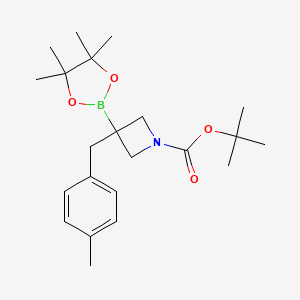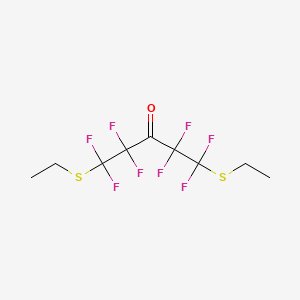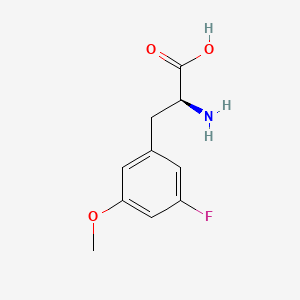
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 4-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile typically involves the introduction of the phenylsulfonyl group and the carbonitrile group onto the indole ring. One common method involves the reaction of 1-(phenylsulfonyl)indole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Alkylation reactions can be carried out using alkyl halides in the presence of a strong base like potassium tert-butoxide.
Acylation: Acylation can be performed using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole derivatives, respectively.
科学的研究の応用
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Chemical Research: It serves as a precursor in the synthesis of more complex indole derivatives for chemical research.
作用機序
The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)pyrrole: This compound features a pyrrole ring instead of an indole ring and exhibits similar reactivity and applications.
1-(Phenylsulfonyl)indole: Lacks the carbonitrile group but shares the phenylsulfonyl group, making it a close analog.
Uniqueness
1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H10N2O2S |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
1-(benzenesulfonyl)indole-4-carbonitrile |
InChI |
InChI=1S/C15H10N2O2S/c16-11-12-5-4-8-15-14(12)9-10-17(15)20(18,19)13-6-2-1-3-7-13/h1-10H |
InChIキー |
FDEQMHVWVAAXPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)

![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)


![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)


![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
